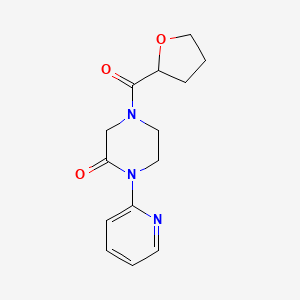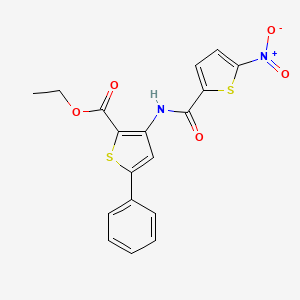
1-(Pyridin-2-yl)-4-(tetrahydrofuran-2-carbonyl)piperazin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related nitrogenous compounds involves multi-component reactions, such as the three-component condensation of β-ketonitriles, pyridinium ylides, and aldehydes. For instance, a library of trans-4,5-dihydrofuran-3-carbonitriles was synthesized through a cascade process involving Knoevenagel condensation, Michael addition, and intramolecular SN2 cyclization, highlighting a method potentially adaptable for the target molecule (Demidov et al., 2021).
Molecular Structure Analysis
Structural characterization of nitrogenous compounds can be achieved through various spectroscopic and crystallographic techniques. For example, 2-{4-[(tert-butoxycarbonyl)]piperazine-1-yl} pyridine-3-carboxylic acid's structure was confirmed via infrared spectroscopy, NMR, mass spectrometry, and X-ray diffraction, offering insights into the electronic and structural features relevant to the target molecule (Ban et al., 2023).
Chemical Reactions and Properties
The reactivity of such compounds can vary significantly with substitutions on the piperazine and pyridine units. For instance, the Rhodium-catalyzed reaction of N-(2-pyridinyl)piperazines with CO and ethylene demonstrated a novel carbonylation at a C−H bond, showcasing the potential for diverse chemical transformations (Ishii et al., 1997).
Physical Properties Analysis
Understanding the physical properties, such as solubility, melting point, and crystalline structure, is crucial for practical applications. The extensive hydrogen bonding observed in enaminones suggests significant implications for the solubility and crystalline form of related compounds (Balderson et al., 2007).
Chemical Properties Analysis
The chemical properties, including reactivity towards other molecules, stability under various conditions, and potential for forming complexes with metals, are of particular interest. Group 12 metal complexes of related compounds demonstrated structural diversity and highlighted the role of piperazine nitrogen in coordination, offering insights into the coordination chemistry of the target molecule (Purkait et al., 2017).
特性
IUPAC Name |
4-(oxolane-2-carbonyl)-1-pyridin-2-ylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c18-13-10-16(14(19)11-4-3-9-20-11)7-8-17(13)12-5-1-2-6-15-12/h1-2,5-6,11H,3-4,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZZDAQNKUJLZKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)N2CCN(C(=O)C2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]thiophene-2-carboxylic acid](/img/structure/B2491701.png)
![N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2491703.png)
![((1R,5S)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(benzo[b]thiophen-2-yl)methanone](/img/structure/B2491704.png)
![N-[1-[6-(2-Methoxyphenyl)pyridazin-3-yl]azetidin-3-yl]-N,3-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B2491705.png)

![Potassium;1-bicyclo[1.1.1]pentanyl(trifluoro)boranuide](/img/structure/B2491709.png)


![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-[2-(trifluoromethoxy)phenyl]acetic acid](/img/structure/B2491714.png)



![5-bromo-N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)furan-2-carboxamide](/img/structure/B2491720.png)